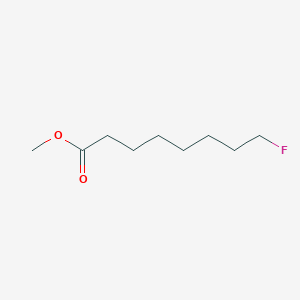
Methyl 8-fluorooctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8-fluorooctanoate is an organic compound with the molecular formula C9H17FO2. It is a fluorinated ester, which means it contains a fluorine atom attached to an alkyl chain and an ester functional group. This compound is of interest in various fields of chemistry and industry due to its unique properties imparted by the presence of the fluorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 8-fluorooctanoate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 8-bromooctanoic acid with potassium carbonate in dimethylformamide (DMF), followed by the addition of methyl iodide. The reaction mixture is stirred overnight and then quenched with water. The organic layer is separated, washed, and purified by column chromatography .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-fluorooctanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ester group can be oxidized or reduced to form different functional groups.
Hydrolysis: The ester can be hydrolyzed to form 8-fluorooctanoic acid and methanol.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF, followed by methyl iodide.
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Various substituted octanoates depending on the nucleophile used.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or alkanes.
Hydrolysis: 8-fluorooctanoic acid and methanol.
Scientific Research Applications
Methyl 8-fluorooctanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other fluorinated compounds and as a reagent in organic synthesis.
Biology: Studied for its potential use in radiolabeling and imaging due to the presence of the fluorine atom.
Industry: Utilized in the production of specialty chemicals and materials with unique properties imparted by the fluorine atom.
Mechanism of Action
The mechanism of action of methyl 8-fluorooctanoate involves its interaction with various molecular targets and pathways. The fluorine atom can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. In radiolabeling applications, the fluorine-18 isotope can be used to trace the compound’s distribution and metabolism in biological systems .
Comparison with Similar Compounds
Methyl 8-fluorooctanoate can be compared with other fluorinated octanoates, such as:
- 3-fluorooctanoic acid
- 4-fluorooctanoic acid
- Methyl 4,4-dimethyl-8-fluorooctanoate
These compounds share similar structural features but differ in the position of the fluorine atom and the presence of additional substituents. This compound is unique due to its specific fluorine position, which can influence its reactivity and applications .
Properties
CAS No. |
616205-77-7 |
|---|---|
Molecular Formula |
C9H17FO2 |
Molecular Weight |
176.23 g/mol |
IUPAC Name |
methyl 8-fluorooctanoate |
InChI |
InChI=1S/C9H17FO2/c1-12-9(11)7-5-3-2-4-6-8-10/h2-8H2,1H3 |
InChI Key |
XMVRKCZNUSCAEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


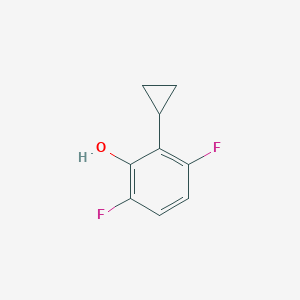

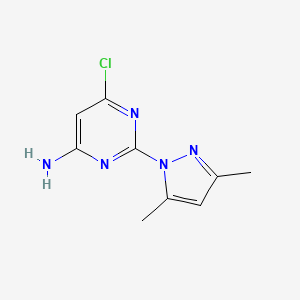
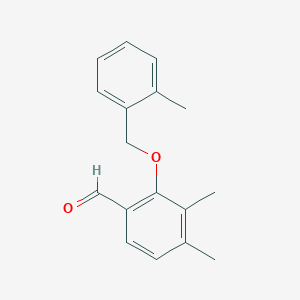
![2-Ethyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride](/img/structure/B12981572.png)

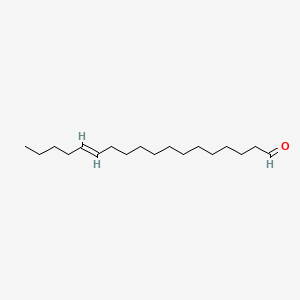
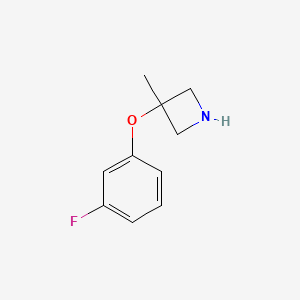


![(1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl)methanamine](/img/structure/B12981621.png)



